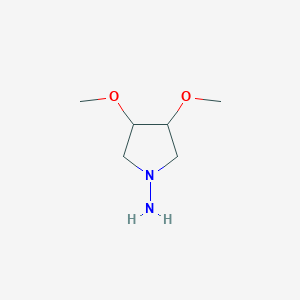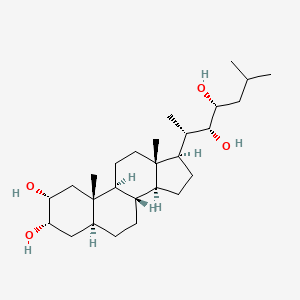
3,6-Dichloro-4-piperazin-1-yl-pyridazine
Übersicht
Beschreibung
“3,6-Dichloro-4-piperazin-1-yl-pyridazine” is a chemical compound with the molecular formula C8H10Cl2N4 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of compounds similar to “3,6-Dichloro-4-piperazin-1-yl-pyridazine” has been reported in the literature . For instance, compounds bearing 3 (2 H )-pyridazinone and 1,2,4-triazole ring structures have been synthesized and their structures elucidated .Molecular Structure Analysis
The molecular structure of “3,6-Dichloro-4-piperazin-1-yl-pyridazine” can be represented as a 2D Mol file or a computed 3D SD file . The molecule contains a total of 37 bond(s), including 19 non-H bond(s), 6 multiple bond(s), 3 rotatable bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 tertiary amine(s) (aromatic), and 1 Pyridazine(s) .Wissenschaftliche Forschungsanwendungen
Metabolism and Pharmacology
3,6-Dichloro-4-piperazin-1-yl-pyridazine, as a piperazine derivative, is involved in various metabolic and pharmacological pathways. Studies highlight the metabolism of related piperazine compounds and their pharmacological impacts, shedding light on the chemical's potential applications:
Metabolic Pathways and Metabolites Formation : The degradation of the piperazine ring in certain phenothiazine drugs leads to the formation of primary amines and their sulfoxides, which have been identified as urinary biotransformation products in various species. Such studies on piperazine-related compounds enhance our understanding of the metabolic pathways and potential biotransformation products of 3,6-Dichloro-4-piperazin-1-yl-pyridazine (Breyer, Gaertner, & Prox, 1974).
Pharmacological Effects and Receptor Interactions : Piperazine derivatives, including 3,6-Dichloro-4-piperazin-1-yl-pyridazine, have been studied for their effects on various receptors and biological processes. For instance, some compounds, acting as serotonin receptor agonists, influence serum cortisol and prolactin secretion in humans. These findings are vital for understanding the pharmacological implications of 3,6-Dichloro-4-piperazin-1-yl-pyridazine and its potential as a tool for studying receptor sensitivity (Lowy & Meltzer, 1988).
Effects on Body Temperature and Behavior : Investigations into the effects of piperazine derivatives on body temperature and behavior, especially in the context of psychiatric conditions like schizophrenia, provide insights into the compound's potential impact on physiological and psychological states. Such research is crucial for evaluating the therapeutic and side effect profiles of 3,6-Dichloro-4-piperazin-1-yl-pyridazine (Lee et al., 1992).
Serotonin Receptor Studies
Research involving piperazine derivatives extends to exploring their role in serotonin receptor occupancy and implications for the treatment of anxiety and depression:
- Serotonin Receptor Occupancy : Studies demonstrate the occupancy of serotonin receptors by piperazine derivatives, indicating their potential role in treating conditions like anxiety and depression. Understanding the receptor occupancy and related pharmacodynamics of 3,6-Dichloro-4-piperazin-1-yl-pyridazine can guide its application in psychopharmacology and the development of novel therapeutic agents (Rabiner et al., 2002).
Eigenschaften
IUPAC Name |
3,6-dichloro-4-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N4/c9-7-5-6(8(10)13-12-7)14-3-1-11-2-4-14/h5,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPILFPQBJZQDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dichloro-4-(piperazin-1-yl)pyridazine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-{Octahydrocyclopenta[c]pyrrol-2-yl}aniline](/img/structure/B1488175.png)
![6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1488177.png)
![2-[(3-Chloro-4-methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1488178.png)
